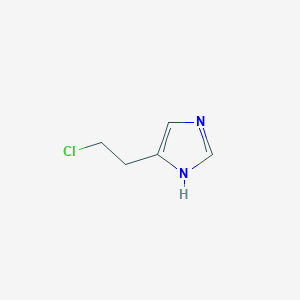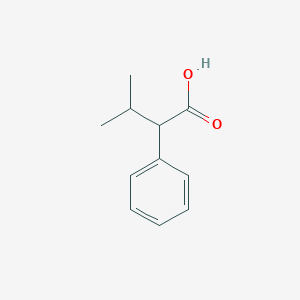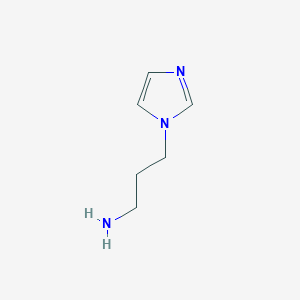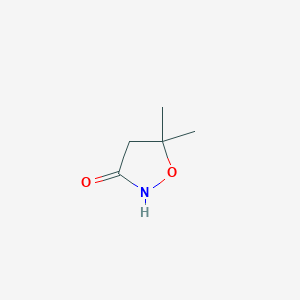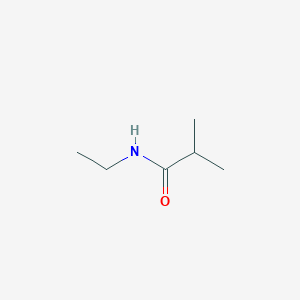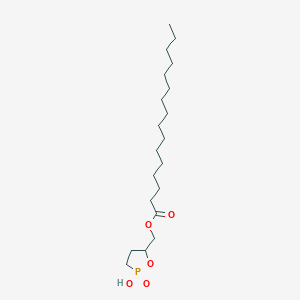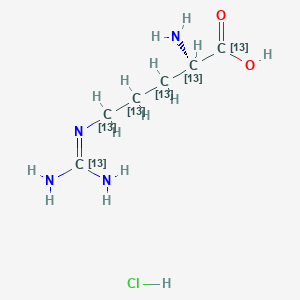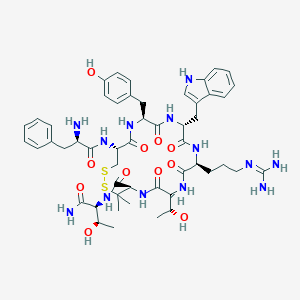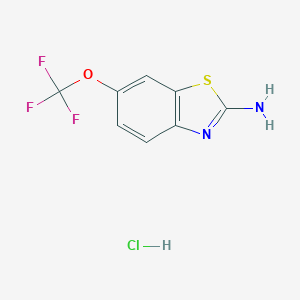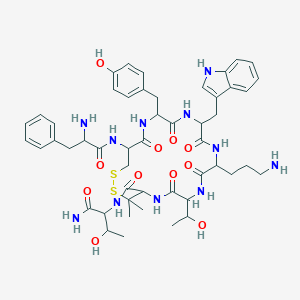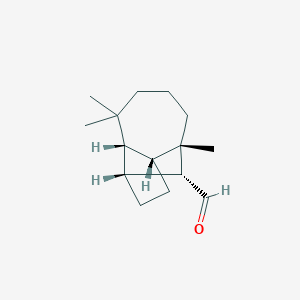
(1S-(1alpha,3abeta,4alpha,8abeta,9S*))-Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as Longifolol, is a chemical with the molecular formula C15H26O . It is a solid substance that is white in color .
Molecular Structure Analysis
The molecular weight of this compound is 222.36634 . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
This compound is soluble in chloroform, dichloromethane, and methanol . It has a molecular weight of 222.36634 .Wissenschaftliche Forschungsanwendungen
Photochemical Reactivity
1,3,4‐Trimethyl‐2,2′‐pyrromethen‐5[1H]‐one, a compound structurally related to (1S-(1alpha,3abeta,4alpha,8abeta,9S*))-Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde, has been studied for its thermal and photochemical reactivity. The Z and E forms of this compound undergo thermal isomerization in basic methanol and light-induced Z-E isomerization (Groot & Lugtenburg, 2010).
Synthetic Plant Growth Regulators
Research on synthetic plant growth regulators includes the synthesis of related compounds like (3aRS,4RS,6RS,8aSR)-5-Methyleneoctahydro-4H-3a,6-methanoazulene-4-carboxylic acid. This work provides insights into the molecular structure comparisons with gibberellic acid, a plant growth regulator (Turner, Anderson, & Mander, 1980).
Biohealth Function Analysis
The biohealth functions of various biomasses, including compounds like 1,4-methanoazulene, have been analyzed. This includes assessing the potential health risks and benefits of these compounds when used in different contexts, such as in dried Pinus biomass (Pang & Wang, 2011).
Biomedical Prospects
The extractives of Pinus massoniana Lamb, containing components like 1,4-Methanoazulene, have been studied for their potential use in biomedicine and spicery. This research highlights the wide utilization possibilities of such compounds in various medical and industrial applications (Zhang et al., 2011).
Eigenschaften
CAS-Nummer |
66537-42-6 |
|---|---|
Produktname |
(1S-(1alpha,3abeta,4alpha,8abeta,9S*))-Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde |
Molekularformel |
C₁₅H₂₄O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
(1R,2S,7S,8R,9R)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde |
InChI |
InChI=1S/C15H24O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h9-13H,4-8H2,1-3H3/t10-,11+,12+,13-,15-/m0/s1 |
InChI-Schlüssel |
PBMHTGOFWRRJFS-PFFFPCNUSA-N |
Isomerische SMILES |
C[C@]12CCCC([C@@H]3[C@H]1CC[C@H]3[C@H]2C=O)(C)C |
SMILES |
CC1(CCCC2(C3C1C(C2C=O)CC3)C)C |
Kanonische SMILES |
CC1(CCCC2(C3C1C(C2C=O)CC3)C)C |
Andere CAS-Nummern |
66537-42-6 |
Synonyme |
(1S,3aR,4S,8aS,9R)-Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde; Longi-β-camphenilan Aldehyde |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




